molecular formula C12H11N3O2 B12320514 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone

Cat. No.: B12320514
M. Wt: 229.23 g/mol
InChI Key: OCHHJDFIFUCJCG-BQYQJAHWSA-N
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Description

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 1306739-29-6) is a high-purity organic compound with a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol . This chemical features a dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine core structure, a scaffold recognized in medicinal chemistry research for its potential as a privileged structure in the development of biologically active molecules . While the specific biological data for this exact compound is limited in public sources, closely related structural analogues have demonstrated significant research value. Notably, the dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-one framework has been identified as a novel and potent class of inhibitors for the protein kinase CK2, a key enzyme involved in cell signaling and a target for various disorders . Furthermore, other derivatives of this scaffold have been synthesized and evaluated as HIV-1 integrase inhibitors, showing moderate to good inhibitory activity in cell-based assays, which highlights the potential of this chemotype in antiviral research . The synthesis of such complex heterocyclic structures often leverages efficient multicomponent reactions (MCRs), which are powerful tools in sustainable organic synthesis and drug discovery programs for generating structural diversity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for a comprehensive understanding of the properties and potential applications of this chemical series.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+

InChI Key

OCHHJDFIFUCJCG-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O

Canonical SMILES

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

Thermal Cyclization of 2-Aminobenzimidazole Derivatives

A foundational approach involves the cyclocondensation of 2-aminobenzimidazole with β-ketoesters or acetylenedicarboxylates. For instance, reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in ethanol generates intermediate enamine derivatives, which undergo subsequent cyclization with aldehydes to form the pyrimidine core. This method typically yields 60–75% of the target compound but requires precise control of stoichiometry to avoid side products such as ethyl 4-(2-amino-3,4-dihydrobenzoimidazo[1,2-a]triazin-4-yl)benzoate.

Heterocyclization with β-Ketoesters

Alternative protocols employ β-ketoesters like ethyl acetoacetate as cyclizing agents. In a representative procedure, 2-aminobenzimidazole reacts with ethyl acetoacetate and aromatic aldehydes in the presence of piperidine, yielding the title compound via a three-component cascade. This method achieves 68–82% yields but is sensitive to electronic effects of substituents on the aldehyde.

One-Pot Multicomponent Methodologies

Magnetic Nanocatalyst-Mediated Synthesis

Recent advances utilize Fe₃O₄@SiO₂@L-glutamine nanoparticles under microwave irradiation to accelerate reaction kinetics. A four-component reaction involving 2-aminobenzimidazole, aniline derivatives, DMAD, and aldehydes in water:ethanol (1:1) achieves 86% yield within 7 hours at 70°C. The nanocatalyst enhances turnover frequency (TOF) to 12.3 h⁻¹ and enables six reuse cycles without significant activity loss.

Table 1: Solvent Optimization for Nanocatalyst-Mediated Synthesis
Solvent Temperature (°C) Catalyst (g) Yield (%)
Ethanol 70 0.04 42
Water:Ethanol (1:1) 70 0.04 86
Methanol 70 0.04 45

Brønsted Acidic Ionic Liquids

Environmentally benign protocols employ 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) as a recyclable catalyst. Under solvent-free conditions, this method achieves 89% yield in 4 hours via dual activation of carbonyl and amine groups. The ionic liquid is recoverable for five cycles with <5% efficiency drop.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times from hours to minutes. Using L-glutamine-functionalized magnetic nanoparticles, a one-pot synthesis completes in 15 minutes with 92% yield. Key advantages include uniform heating and suppression of byproducts like transesterified intermediates observed in conventional heating.

Green Chemistry Innovations

Aqueous-Phase Reactions

Water:ethanol mixtures (3:1) minimize environmental impact while maintaining high reactivity. The polar protic medium facilitates proton transfer during cyclocondensation, achieving 78% yield without toxic solvents.

Room-Temperature Ionic Liquids

Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) enable synthesis at 25°C with 70% yield. This approach avoids energy-intensive heating but requires longer reaction times (24–48 hours).

Mechanistic Insights and Challenges

The formation proceeds via initial Schiff base formation between 2-aminobenzimidazole and aldehydes, followed by nucleophilic attack of the β-ketoester enolate. A critical challenge is suppressing transesterification when using ester-containing aldehydes, which leads to undesired byproducts like compound 8 . Computational studies suggest that electron-withdrawing groups on the aldehyde increase activation energy by 15–20 kJ/mol, necessitating higher temperatures.

Chemical Reactions Analysis

Key Reaction Pathways

The following reaction pathways are commonly used in the synthesis of this compound:

  • Condensation Reactions : The reaction of 2-aminobenzimidazole with aldehydes in the presence of catalysts such as ammonium acetate has been shown to yield high amounts of desired products.

  • Cyclization Reactions : Cyclization involving carbonyl compounds leads to the formation of the imidazo[1,2-a]pyrimidine framework.

Reaction Mechanisms

The chemical reactivity of 1-(4-Hydroxy-10,10a-dihydrobenzo imidazo[1,2-a]pyrimidin-3-yl)ethanone can be attributed to its functional groups which allow for various nucleophilic and electrophilic reactions.

Key Mechanisms Include:

  • Nucleophilic Substitution : The hydroxyl group can act as a nucleophile in substitution reactions.

  • Electrophilic Aromatic Substitution : The aromatic system allows for electrophilic attack at various positions depending on substituents.

Biological Activity Studies

Research indicates that derivatives of this compound exhibit varying degrees of biological activity. For instance, modifications in substituents on the aromatic ring can significantly affect antibacterial efficacy.

Table 2: Biological Activity of Derivatives

CompoundActivity TypeIC50 (μM)
Compound AAntibacterial5.02
Compound BAnticancer0.08
Compound CAntioxidantVariable

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives, including 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone. A series of derivatives were synthesized and tested for their antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial effects, demonstrating potential for development as new antibiotics .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CMycobacterium tuberculosis32 µg/mL

Antidiabetic Potential

The compound has also been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the management of type 2 diabetes mellitus. Structure-activity relationship studies have shown that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance DPP-4 inhibitory activity. This avenue presents a promising direction for developing new antidiabetic agents .

Neuroprotective Effects

Research indicates that compounds similar to 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone may stimulate neurogenesis and exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies have demonstrated that certain derivatives can enhance neuronal survival and promote the formation of new neurons .

Synthesis Techniques

The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multicomponent reactions (MCRs), which streamline the process by allowing multiple reactants to combine in a single step. This method not only improves yield but also reduces the number of purification steps required .

Table 2: Synthesis Methods and Yields

MethodYield (%)Conditions
MCR with aldehydes70Reflux in ethanol
One-pot reaction60Room temperature with catalyst

In Vitro Studies on Antimicrobial Activity

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values and found that certain modifications to the structure enhanced efficacy .

DPP-4 Inhibition Assays

In another study focused on antidiabetic applications, various derivatives were screened for DPP-4 inhibition using enzyme assays. The results indicated that specific substitutions on the imidazo[1,2-a]pyrimidine ring significantly increased inhibitory potency compared to standard drugs .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Features (IR, NMR) Source
Target Compound C₁₂H₁₁N₃O₂ 4-hydroxy, 3-acetyl, 10,10a-dihydro Not reported Not explicitly provided; inferred from analogs
1-[4-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-1,4-dihydro-benzo[4,5]imidazo[...] C₂₁H₁₈N₃O₃ 4-(4-hydroxy-3-methoxy-phenyl), 2-methyl, 3-acetyl 273–275 IR: 3414 cm⁻¹ (OH), 1883 cm⁻¹ (conj. CO); NMR: δH 10.67 (NH)
1-[4-(5-Bromo-2-hydroxy-phenyl)-2-methyl-benzo[4,5]imidazo[...] C₁₉H₁₅BrN₃O₂ 4-(5-bromo-2-hydroxy-phenyl), 2-methyl, 3-acetyl (aromatic) 285–287 IR: 3397 cm⁻¹ (OH), 1731 cm⁻¹ (CO); NMR: δC 194.8 (CO)
1-[4-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-benzo[4,5]imidazo[...] (7d) C₂₁H₁₈N₃O₃ 4-(4-hydroxy-3-methoxy-phenyl), 2-methyl, 3-acetyl (aromatic) 281–283 IR: 3416 cm⁻¹ (OH), 1727 cm⁻¹ (CO); NMR: δC 198.2 (CO)
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-ethanone C₇H₆N₄O₂ 7-hydroxy, 6-acetyl, triazolo-pyrimidine core Not reported Not explicitly provided
Key Observations:

Substituent Effects on Melting Points :

  • Brominated analogs (e.g., 7c) exhibit higher melting points (285–287°C) compared to methoxy-substituted derivatives (273–283°C), likely due to increased molecular symmetry and halogen-related intermolecular forces .
  • Aromatic analogs (7d) have slightly lower melting points than their dihydro counterparts (5d), suggesting reduced planarity and weaker π-π stacking .

Spectral Differences :

  • The conjugated carbonyl (CO) in dihydro compounds (e.g., 5d) appears at ~1883 cm⁻¹ (IR), whereas aromatic analogs (7c, 7d) show CO stretches at 1731–1727 cm⁻¹, indicating electronic delocalization differences .
  • Methoxy groups (5d, 7d) produce distinct ¹H NMR signals (δH ~3.70 ppm) and ¹³C NMR signals (δC ~55.9 ppm), absent in brominated analogs .

Biological Activity

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone, a compound with the CAS number 1306739-29-6 and molecular formula C12H11N3O2, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

  • Molecular Formula : C12H11N3O2
  • Molar Mass : 229.23 g/mol
  • Hazard Class : Irritant

1. Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study synthesized a series of these compounds and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated potent activity against Mycobacterium species and other pathogens .

CompoundTarget BacteriaActivity
Derivative AStaphylococcus aureusHigh
Derivative BEscherichia coliModerate
Derivative CMycobacterium tuberculosisHigh

2. Anti-inflammatory Activity

In a comparative study of synthesized compounds, several exhibited greater anti-inflammatory effects than curcumin. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

3. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound's structural characteristics suggest potential as a DPP-4 inhibitor, which is crucial in managing Type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Research has shown that similar scaffolds can effectively inhibit DPP-4 activity, indicating that 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone may have therapeutic applications in diabetes management .

Case Studies

  • Study on Antimicrobial Efficacy : A group of researchers synthesized various imidazo[1,2-a]pyrimidine derivatives and tested them against common bacterial strains. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Assessment : In vitro assays were conducted to evaluate the anti-inflammatory potential of the compound. The results showed a significant reduction in TNF-alpha levels in treated cells compared to controls, suggesting its efficacy in modulating inflammatory responses .

Q & A

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions involving 2-aminobenzimidazole, aldehydes, and acetylacetone/malononitrile derivatives. Key steps include:

  • Catalytic cyclocondensation : OMS-2-SO₃H (a solid acid catalyst) facilitates the formation of the tricyclic core under reflux in acetonitrile .
  • Oxidative dehydrogenation : Post-condensation, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is added to aromatize the dihydropyrimidine ring, yielding the final product .
  • Alternative routes include microwave-assisted synthesis (e.g., 130°C for 3 minutes in DMF), which improves reaction efficiency .

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationOMS-2-SO₃H, acetonitrile, reflux70-85%
Oxidative AromatizationDDQ, acetonitrile, 1.5–2.5 h65-75%
Microwave SynthesisDMF, 130°C, 3 min74%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on multimodal analytical techniques :

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.9 ppm), NH/OH groups (δ 9.0–10.6 ppm), and acetyl methyl groups (δ 2.2–2.4 ppm) .
    • FT-IR : Peaks at 1650–1727 cm⁻¹ (conjugated C=O) and 1555–1591 cm⁻¹ (C=N stretching) confirm the core structure .
  • X-ray crystallography : Validates planarity of the tricyclic system and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .
  • Melting Point Analysis : Typically ranges from 273–294°C, depending on substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Compare OMS-2-SO₃H with other solid acids (e.g., ZnO@SO₃H@Tropine) to enhance cyclocondensation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents may hinder DDQ-mediated oxidation .
  • Temperature control : Microwave irradiation reduces reaction time (3 minutes vs. hours under reflux) while maintaining yield .
  • Substituent tuning : Electron-withdrawing groups on aldehydes accelerate cyclization but may reduce DDQ reactivity due to steric effects .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer: Contradictions often arise from substituent effects or solvent-induced shifts . For example:

  • NMR shifts : A methoxy group (e.g., 3-OCH₃) downfield-shifts adjacent aromatic protons by 0.2–0.3 ppm compared to hydroxy-substituted analogs .
  • IR carbonyl peaks : Conjugation with electron-donating groups (e.g., -OH) lowers C=O stretching frequencies by ~30 cm⁻¹ .
  • Validation : Cross-reference data with computational tools (e.g., DFT calculations for predicted NMR/IR spectra) .

Q. Data Comparison Table

Substituent¹H NMR (COMe, δ ppm)FT-IR (C=O, cm⁻¹)Reference
-OH (4-position)2.20–2.301727
-OCH₃ (3-position)2.42–2.431674

Q. What computational methods predict biological activity or binding modes?

Methodological Answer:

  • Molecular docking : Used to assess interactions with targets like α-glucosidase (e.g., derivatives with 3-amino groups show higher binding affinity due to hydrogen bonding) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial/anticancer activity .
  • MD simulations : Evaluate stability of ligand-protein complexes over time, focusing on key residues (e.g., catalytic sites of kinases) .

Q. How to design derivatives for specific biological targets (e.g., antifungal agents)?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Introduce electron-deficient groups (e.g., -CN, -CF₃) at the 4-position to enhance antifungal activity .
    • Replace the acetyl group with carboxamide to improve solubility and bioavailability .
  • Synthetic modifications :
    • Electrochemical C-H amination : Achieve regioselective functionalization without metal catalysts .
    • Multicomponent reactions : Incorporate heterocyclic moieties (e.g., benzothiazole) to diversify the scaffold .

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